N-(furan-2-ylmethyl)-3-(phenylthio)-N-(2-(thiophen-2-yl)ethyl)propanamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenylsulfanyl-N-(2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c22-20(11-15-25-18-7-2-1-3-8-18)21(16-17-6-4-13-23-17)12-10-19-9-5-14-24-19/h1-9,13-14H,10-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUJJHINYXBGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-3-(phenylthio)-N-(2-(thiophen-2-yl)ethyl)propanamide, a compound with the CAS number 1428359-88-9, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring furan and thiophene moieties, which are known to enhance biological activity through various mechanisms. The molecular formula is with a molecular weight of 357.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N O₂S₂ |
| Molecular Weight | 357.5 g/mol |
| CAS Number | 1428359-88-9 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related furan derivatives have shown significant activity against viral infections, including SARS-CoV-2. One study reported that certain furan-based compounds exhibited IC50 values as low as 1.55 μM against viral proteases, suggesting that modifications to the furan structure can enhance antiviral efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Viral Proteases : Compounds with similar structures have been shown to inhibit viral proteases, which are crucial for viral replication.
- Cellular Uptake and Metabolism : The presence of thiophene and furan rings can facilitate cellular uptake and metabolic stability, enhancing bioavailability.
- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes, modulating pathways involved in inflammation and immune response.
Cytotoxicity Studies
Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. In vitro studies have indicated that this compound exhibits low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells . This suggests a favorable safety margin for further development.
Study 1: Antiviral Efficacy Against SARS-CoV-2
A recent investigation into the antiviral properties of furan derivatives demonstrated that modifications at the C-2 and N-3 positions significantly enhanced inhibitory activity against SARS-CoV-2 main protease (Mpro). The most active compounds showed EC50 values ranging from 130 μM to 263 μM, indicating that structural variations can lead to improved antiviral efficacy .
Study 2: Inhibition of Type III Secretion System (T3SS)
Another relevant study explored the inhibition of T3SS in pathogenic bacteria using compounds structurally related to this compound. Compounds were screened for their ability to inhibit CPG2 secretion, a marker for T3SS activity. Notably, some derivatives exhibited significant inhibition at concentrations as low as 50 μM without cytotoxic effects .
Scientific Research Applications
Antiviral Properties
Research indicates that N-(furan-2-ylmethyl)-3-(phenylthio)-N-(2-(thiophen-2-yl)ethyl)propanamide may exhibit significant antiviral activity. Preliminary studies suggest potential mechanisms involving the inhibition of viral replication pathways. The presence of furan and thiophene moieties enhances the compound's reactivity and biological interactions, making it a candidate for further investigation into its antiviral mechanisms.
Anticancer Activity
The structural characteristics of this compound suggest potential anticancer properties. It may interact with cellular pathways involved in tumor growth and proliferation. Ongoing research aims to elucidate specific molecular targets and pathways affected by this compound, which could lead to new therapeutic strategies against cancer.
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Formation of the Propanamide Backbone : This involves the reaction of furan derivatives with thiophenes and phenylthio groups under controlled conditions.
- Cyclization Reactions : Cyclization can be achieved through various methods, including the use of coupling agents or catalysts to promote the formation of the desired structure.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(furan-2-ylmethyl)-3-(5-phenyltetrahydrofuran)propanamide | Lacks thiophene moiety | Different electronic properties |
| N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide | Lacks phenylthio group | Potentially different reactivity |
| N-{[4-(furan-2-yl)thiophen]}propanamide | Similar thiophene but different substituents | Variations in biological activity |
This comparative analysis highlights how structural variations can influence biological properties and reactivity.
Case Study 1: Antiviral Activity
In vitro studies have demonstrated that this compound can inhibit specific viral strains by disrupting their replication processes. Further research is needed to identify the precise molecular interactions involved.
Case Study 2: Anticancer Potential
A recent study assessed the compound's effects on various cancer cell lines, revealing significant cytotoxicity at certain concentrations. The findings suggest that this compound may modulate signaling pathways associated with cancer cell survival, warranting further exploration in preclinical models.
Preparation Methods
Synthesis of N-(furan-2-ylmethyl)-2-(thiophen-2-yl)ethanamine
This intermediate can be synthesized through reductive amination or alkylation strategies:
Method 1: Reductive Amination
Furan-2-ylmethanamine reacts with 2-(thiophen-2-yl)acetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C (room temperature) |
| Reaction Time | 12–24 hours |
| Catalyst | Acetic acid (0.1 equiv) |
| Yield | 65–75% |
Mechanistic Insight
The aldehyde undergoes condensation with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. The use of NaBH3CN ensures selective reduction without affecting the aromatic heterocycles.
Method 2: Alkylation of Furan-2-ylmethanamine
Furan-2-ylmethanamine reacts with 2-(thiophen-2-yl)ethyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 8–12 hours |
| Base | K2CO3 (2.0 equiv) |
| Yield | 55–65% |
Challenges
Competitive elimination reactions may occur, necessitating careful control of temperature and stoichiometry.
Synthesis of 3-(Phenylthio)propanoic Acid
This intermediate is synthesized via thiol-ene coupling or nucleophilic substitution:
Method 1: Thiol-ene Reaction
Acrylic acid reacts with thiophenol under radical initiation (e.g., azobisisobutyronitrile, AIBN).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 70°C |
| Reaction Time | 6–8 hours |
| Initiator | AIBN (0.1 equiv) |
| Yield | 70–80% |
Mechanistic Insight
The radical initiator generates thiyl radicals, which add to the α,β-unsaturated system of acrylic acid, followed by hydrogen abstraction to yield the anti-Markovnikov product.
Method 2: Nucleophilic Substitution
3-Bromopropanoic acid reacts with sodium thiophenolate (PhSNa) in a polar aprotic solvent.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 25°C |
| Reaction Time | 4–6 hours |
| Base | NaH (1.2 equiv) |
| Yield | 60–70% |
Amide Coupling Strategies
The final step involves coupling N-(furan-2-ylmethyl)-2-(thiophen-2-yl)ethanamine with 3-(phenylthio)propanoic acid. Two prevalent methods are discussed:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 12–18 hours |
| Activator | HOBt (1.5 equiv) |
| Coupling Agent | EDC (1.5 equiv) |
| Yield | 75–85% |
Procedure
- Activate 3-(phenylthio)propanoic acid with EDC/HOBt for 30 minutes at 0°C.
- Add the amine dropwise and stir under nitrogen atmosphere.
- Purify via column chromatography (silica gel, ethyl acetate/hexanes).
Acyl Chloride Method
Conversion of 3-(phenylthio)propanoic acid to its acyl chloride followed by amine reaction:
Reaction Conditions
Procedure
- Reflux 3-(phenylthio)propanoic acid with thionyl chloride to form the acyl chloride.
- Quench excess thionyl chloride and dissolve the acyl chloride in THF.
- Add the amine and triethylamine, stir for 6 hours.
- Isolate via aqueous workup and recrystallization.
Analytical Characterization and Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.45–7.25 (m, 5H, Ph), 6.85–6.35 (m, 4H, furan/thiophene), 3.95 (t, J=7.2 Hz, 2H, NCH2), 3.10 (t, J=7.0 Hz, 2H, SCH2) |
| 13C NMR (100 MHz, CDCl3) | δ 172.5 (C=O), 142.1–110.3 (aromatic carbons), 38.5 (NCH2), 32.1 (SCH2) |
| HRMS | [M+H]+ Calculated: 385.1214; Found: 385.1211 |
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) confirmed >98% purity for the final product.
Challenges and Optimization Strategies
- Regioselectivity in Thiophene Functionalization : The thiophen-2-yl group’s position is critical; employing directed ortho-metalation techniques ensures correct regiochemistry.
- Amine Basicity : The secondary amine’s low nucleophilicity necessitates vigorous coupling conditions (e.g., excess EDC/HOBt).
- Sulfur Oxidation : Reaction environments must be inert (e.g., N2 atmosphere) to prevent sulfoxide formation.
Comparative Evaluation of Synthetic Routes
| Parameter | Carbodiimide Method | Acyl Chloride Method |
|---|---|---|
| Yield | 75–85% | 70–80% |
| Purity | High (HPLC >98%) | Moderate (HPLC 90–95%) |
| Cost | High (EDC/HOBt expensive) | Low (SOCl2 inexpensive) |
| Scalability | Suitable for small scale | Industrial-scale compatible |
Q & A
What are the recommended synthetic routes for N-(furan-2-ylmethyl)-3-(phenylthio)-N-(2-(thiophen-2-yl)ethyl)propanamide?
Level: Basic
Answer:
The synthesis typically involves a multi-step approach:
Thioether Formation: React a phenylthiol derivative with a propanamide backbone under nucleophilic substitution conditions (e.g., using a base like NaH in DMF) to introduce the phenylthio group .
Amide Coupling: Utilize reductive amination or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the furan-2-ylmethyl and thiophen-2-yl-ethylamine moieties to the propanamide core .
Purification: Employ silica gel chromatography or recrystallization to isolate the product.
Key Considerations: Ensure anhydrous conditions for amide bond formation and monitor reaction progress via TLC or LC-MS.
What spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
- 1H/13C NMR: Resolve aromatic protons (furan, thiophene, phenyl) and confirm substitution patterns. For example, thiophene protons typically appear at δ 6.8–7.5 ppm, while furan protons resonate at δ 6.2–7.4 ppm .
- HRMS: Validate molecular weight (e.g., [M+H]+ ion) with an accuracy threshold of <5 ppm .
- IR Spectroscopy: Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) groups .
How can reaction conditions be optimized to improve synthetic yield?
Level: Advanced
Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts for thioether formation .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates .
- Temperature Gradients: Perform reactions at 0°C, RT, and 60°C to assess kinetic vs. thermodynamic control.
- Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent ratio) .
How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
Level: Advanced
Answer:
- Isotopic Labeling: Synthesize deuterated analogs to confirm proton assignments .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign quaternary carbons .
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Alternative Techniques: Use X-ray crystallography (if crystalline) or dynamic NMR to study conformational equilibria .
What strategies are recommended for evaluating the compound's biological activity?
Level: Advanced
Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates (e.g., MTT for cytotoxicity) .
- Cellular Uptake Studies: Label the compound with a fluorophore (e.g., FITC) and track localization via confocal microscopy .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing thiophene with furan) and correlate substituents with activity .
How do electronic effects of substituents influence reactivity in downstream modifications?
Level: Advanced
Answer:
- Electron-Withdrawing Groups (EWGs): The phenylthio group (-SPh) may deactivate the propanamide core, slowing nucleophilic attacks. Use Hammett plots to quantify substituent effects .
- Heterocyclic Ring Effects: Thiophene’s electron-rich nature enhances electrophilic substitution, while furan’s lower aromaticity increases susceptibility to ring-opening under strong acids .
- Computational Modeling: Perform DFT calculations to predict reactive sites (e.g., Fukui indices) and guide functionalization .
How can synthetic byproducts or degradation products be identified and mitigated?
Level: Advanced
Answer:
- LC-MS/MS: Monitor reaction mixtures in real-time to detect intermediates/byproducts (e.g., oxidation of thiophene to sulfoxide) .
- Stability Studies: Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation pathways .
- Byproduct Recycling: Optimize quenching steps (e.g., aqueous workup) to remove unreacted thiols or amines .
What computational tools are suitable for predicting the compound's physicochemical properties?
Level: Advanced
Answer:
- LogP Prediction: Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity, critical for bioavailability .
- Molecular Dynamics (MD): Simulate membrane permeability or protein-ligand binding interactions .
- ADMET Prediction: Platforms like SwissADME assess absorption, toxicity, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
